molecular formula C11H10ClN B13970222 3-(1-Chloroethyl)quinoline

3-(1-Chloroethyl)quinoline

Cat. No.: B13970222
M. Wt: 191.65 g/mol
InChI Key: FMSYLWURNAORGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Chloroethyl)quinoline is an organic compound with the molecular formula C11H10ClN It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

3-(1-Chloroethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Chloroethyl)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting their normal function. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 3-(1-Chloroethyl)quinoline is unique due to the presence of the 1-chloroethyl group, which can influence its reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in organic synthesis .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-(1-chloroethyl)quinoline

InChI

InChI=1S/C11H10ClN/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3

InChI Key

FMSYLWURNAORGE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)Cl

Origin of Product

United States

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